molecular formula C14H19N3 B11749128 N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine

N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11749128
M. Wt: 229.32 g/mol
InChI Key: JCZPJSBSSREBSR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a phenylethyl group and a propyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethylamine with 1-propyl-1H-pyrazole-4-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethyl or propyl group can be replaced by other substituents using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal activity and behavior. Additionally, it may inhibit the activity of enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

N-(2-phenylethyl)-1-propyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    N-(2-phenylethyl)-1H-pyrazol-4-amine: Lacks the propyl group, which may result in different biological activities and properties.

    1-propyl-1H-pyrazol-4-amine: Lacks the phenylethyl group, which may affect its interaction with molecular targets.

    N-(2-phenylethyl)-1-methyl-1H-pyrazol-4-amine: Contains a methyl group instead of a propyl group, which may influence its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-(2-phenylethyl)-1-propylpyrazol-4-amine

InChI

InChI=1S/C14H19N3/c1-2-10-17-12-14(11-16-17)15-9-8-13-6-4-3-5-7-13/h3-7,11-12,15H,2,8-10H2,1H3

InChI Key

JCZPJSBSSREBSR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCCC2=CC=CC=C2

Origin of Product

United States

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